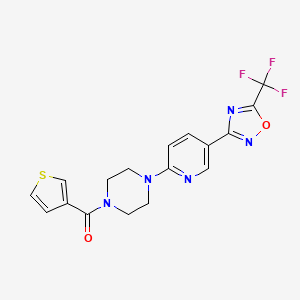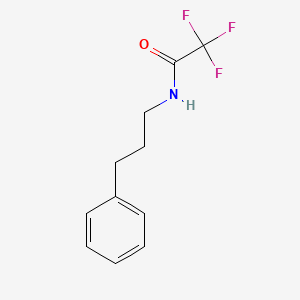![molecular formula C24H28ClN5O4 B2610806 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-88-2](/img/structure/B2610806.png)
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H28ClN5O4 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Activities
Compounds with structural features similar to N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and evaluated for their antimicrobial and antibacterial activities. For instance, fluoroquinolone-based 4-thiazolidinones have shown promising results against fungal and bacterial strains, indicating potential applications in developing new antimicrobial agents (Patel & Patel, 2010).
Antipsychotic and Antitumor Activities
Heterocyclic carboxamides resembling the compound's structure have been explored for potential antipsychotic properties. These analogs demonstrated significant binding affinity to dopamine and serotonin receptors, suggesting their utility in designing novel antipsychotic medications (Norman et al., 1996). Additionally, quinazoline derivatives containing piperazine moieties have been synthesized and shown potent antiproliferative activities against various cancer cell lines, highlighting their potential as antitumor agents (Li et al., 2020).
Antihypertensive Effects
Piperidine derivatives with quinazoline ring systems have been tested for antihypertensive activity, revealing some compounds with significant hypotensive effects in animal models. This research indicates a potential avenue for the development of new antihypertensive medications (Takai et al., 1986).
Mechanism of Action
Target of Action
MLS000086795, also known as N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide or SMR000022823, is an atypical antipsychotic . The primary targets of this compound are Dopamine-2 (D2), 5-HT2A, and 5-HT7 receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
MLS000086795 interacts with its targets by binding with high affinity to Dopamine-2 (D2), 5-HT2A, and 5-HT7 receptors . This compound acts as an antagonist, blocking the activity of these receptors . The antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .
Biochemical Pathways
The interaction of MLS000086795 with its targets affects several biochemical pathways. By blocking D2, 5-HT2A, and 5-HT7 receptors, this compound can alter the balance of neurotransmitters in the brain, particularly dopamine and serotonin . This can lead to changes in mood, cognition, and behavior, which are often disrupted in conditions such as schizophrenia and bipolar disorder .
Result of Action
The molecular and cellular effects of MLS000086795’s action primarily involve changes in neurotransmitter activity. By blocking D2, 5-HT2A, and 5-HT7 receptors, MLS000086795 can alter the signaling of dopamine and serotonin in the brain . This can lead to improvements in the symptoms of conditions like schizophrenia and bipolar disorder .
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN5O4/c1-34-14-13-30-23(32)20-6-5-17(15-21(20)27-24(30)33)22(31)26-7-8-28-9-11-29(12-10-28)19-4-2-3-18(25)16-19/h2-6,15-16H,7-14H2,1H3,(H,26,31)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVZMBHNSYAYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

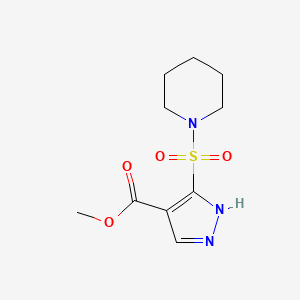



![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)
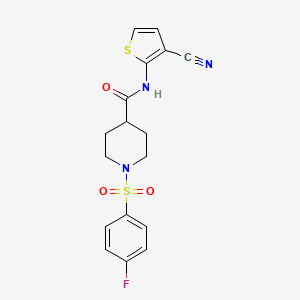
![N-(4-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2610737.png)
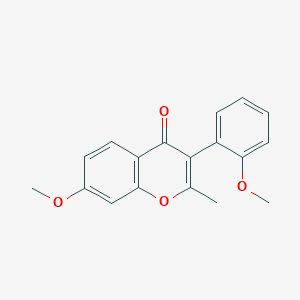

![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2610742.png)
